molecular formula C16H22O10S B1148338 PENTAACETYL-5-THIOGLUCOSE CAS No. 10227-18-6

PENTAACETYL-5-THIOGLUCOSE

Cat. No. B1148338
CAS RN: 10227-18-6
M. Wt: 406.40488
InChI Key:
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Description

PENTAACETYL-5-THIOGLUCOSE is a chemical compound with the molecular formula C16H22O10S and a molecular weight of 406.4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of PENTAACETYL-5-THIOGLUCOSE involves a stereoselective process. This process includes indirect β-D-fructofuranosidation involving selective β-D-psicofuranosidation, followed by stereo-inversion of the secondary hydroxy group at the C-3 position on the furanose ring . The glycosidation of protected 5-thio-D-glucose with a D-psicofuranosyl donor provided β-D-psicofuranosyl 5-thio-α-D-glucopyranoside .


Molecular Structure Analysis

The molecular structure of PENTAACETYL-5-THIOGLUCOSE is represented by the formula C16H22O10S .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . In case of ingestion, rinse the mouth with water and do not induce vomiting . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPVTQRDZKNPS-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242267
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate

CAS RN

10227-18-6
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10227-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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